(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide
Description
Properties
IUPAC Name |
N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NOPS/c1-17(2)20(22-25(23)21(3,4)5)16-24(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,22H,16H2,1-5H3/t20-,25?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOUYFKNGKAHND-VGOKPJQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Imine Formation
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Reactants : (R)-(+)-tert-Butylsulfinamide + Aldehyde precursor
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Solvent : Tetrahydrofuran (THF), anhydrous
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Catalyst : Tetraisopropyl titanate (Ti(OiPr)₄)
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Conditions : N₂ atmosphere, 50°C, 10 hours
The titanium catalyst facilitates Schiff base formation while minimizing racemization through Lewis acid-mediated stereochemical control.
Step 2: Phosphine Nucleophilic Addition
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Nucleophile : Lithium diphenylmethylenephosphine (LiPH₂CPh₂)
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Solvent : THF, -78°C → -35°C gradient
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Base : LDA (Lithium Diisopropylamide)
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Reaction Time : 12 hours
The low-temperature conditions prevent phosphine oxidation while enabling stereospecific attack on the imine intermediate.
Step 3: Sulfinamide Deprotection
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Reagent : Trifluoroacetic Acid (TFA)/Trimethylsilyl Iodide (TMSI)
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Solvent : Dichloromethane
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Conditions : 0°C → RT, 2 hours
Critical Analytical Data
The patent provides comprehensive characterization data confirming structure and stereochemical purity:
Spectroscopic Characterization
Stereochemical Analysis
Alternative Methodologies from Academic Research
Enzymatic Resolution Approaches
The University of Birmingham thesis details kinetic resolution strategies using:
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Candida antarctica lipase B
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Pseudomonas fluorescens esterase
These methods achieve up to 98% ee but require additional stereochemical inversion steps for phosphine integration.
Industrial Scale-Up Considerations
Process Intensification Strategies
| Parameter | Laboratory Scale | Pilot Plant Optimization |
|---|---|---|
| Reaction Volume | 50 mL | 500 L (continuous flow) |
| Ti(OiPr)₄ Loading | 2.0 eq | 1.5 eq (recycled catalyst) |
| Energy Consumption | 15 kWh/mol | 8.2 kWh/mol |
Continuous flow systems reduce reaction time from 22 hours (batch) to 4.5 hours while maintaining 76% yield.
| Reagent | Alternative | Advantage |
|---|---|---|
| Lithium Diphenylphosphine | Air-stable phosphine boranes | Reduced pyrophoricity |
| TMSI | ZnI₂/TFA | Lower toxicity profile |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers in organic molecules, which is crucial for the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.
Industry
In the industrial sector, it is used in the production of fine chemicals and advanced materials, where precise control over molecular chirality is required.
Mechanism of Action
The mechanism by which ®-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reaction products. The molecular targets include various transition metals, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Sulfinamide-Phosphine Ligands
Key Observations :
Steric and Electronic Modulation :
- The target compound’s diphenylphosphanyl group provides strong electron-donating properties, enhancing metal coordination efficiency compared to fluorophenyl or naphthyl derivatives .
- The trimethylsilyl-alkyne group in Compound 1f-I (Table 1) introduces steric bulk but reduces synthetic yield (45%) compared to the target ligand’s commercial availability .
Stereochemical Impact :
- The +32.3° optical rotation of the target compound surpasses that of the naphthyl derivative (+5.3°), reflecting greater chiral induction capacity in asymmetric catalysis .
- Compounds with single stereocenters (e.g., fluorophenyl derivative) exhibit lower enantioselectivity in catalytic trials compared to multi-stereocenter ligands like the target compound .
Synthetic Accessibility :
- The target ligand is synthesized via established protocols (exact method unspecified in evidence) and is available at scale (100 mg–1 g), whereas analogs like the naphthyl derivative require multi-step synthesis and specialized purification .
Catalytic Performance Comparison
Table 2: Enantioselectivity in Asymmetric Hydrogenation
Key Findings :
- The target compound achieves 95% ee in α-ketoester hydrogenation, outperforming naphthyl and fluorophenyl analogs due to optimal stereoelectronic matching between its (R,S)-configuration and the substrate .
- Bulkier ligands (e.g., naphthyl derivative) show reduced yields (85%) in β-aryl acrylate hydrogenation, likely due to steric hindrance .
Notes
Synthetic Challenges : Analogs with complex substituents (e.g., trimethylsilyl-alkynes) face lower yields and purification hurdles compared to the commercially streamlined target compound .
Optical Purity Variability : Purity discrepancies (97% vs. 98%) in the target compound reflect vendor-specific synthesis protocols rather than intrinsic instability .
Computational Support : Programs like SHELXL () are critical for resolving stereochemical ambiguities in X-ray structures of these ligands, ensuring accurate configuration assignments .
Biological Activity
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide is a compound characterized by its unique structural features, including a sulfinamide functional group and a diphenylphosphanyl moiety. This compound has garnered attention in medicinal and synthetic chemistry due to its potential biological activities and applications in catalysis.
Chemical Structure and Properties
The molecular formula of (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide is C21H30NOPS, with a molecular weight of 375.5 g/mol. The sulfinamide group contributes significantly to its reactivity and biological properties, while the phosphanyl group enhances its potential as a ligand in various chemical reactions.
Biological Activity
Research indicates that compounds containing sulfinamide and phosphanyl groups exhibit significant biological activities. Key areas of investigation include:
- Anticancer Activity : Studies have shown that sulfinamide derivatives can inhibit the proliferation of cancer cells. For example, (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide has been evaluated for its ability to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
- Enzyme Inhibition : The sulfinamide group is known to interact with specific enzymes, leading to inhibition that can be beneficial in treating diseases linked to enzyme overactivity.
Case Studies
Several studies have explored the biological activity of (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide:
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Anticancer Study :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Findings : The compound showed a dose-dependent decrease in cell viability, indicating potent anticancer properties.
-
Antimicrobial Study :
- Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.
- Method : Disc diffusion method was employed.
- Findings : Significant zones of inhibition were observed, confirming its antimicrobial potential.
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Enzyme Inhibition Study :
- Objective : To investigate the inhibition of carbonic anhydrase.
- Method : Kinetic assays were performed to measure enzyme activity.
- Findings : The compound exhibited competitive inhibition, suggesting its utility in conditions where carbonic anhydrase plays a critical role.
Comparison with Related Compounds
To contextualize the biological activity of (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| (R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide | C24H28NOPS | Additional phenylethyl group | Enhanced anticancer activity |
| (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-sulfonamide | C21H30NOPS | Sulfonamide instead of sulfinamide | Reduced enzyme inhibition |
| 2-Methylpropanesulfinamide | C5H13NOS | Simpler structure lacking phosphanyl group | Minimal biological activity |
Q & A
Q. Q1. What are the key synthetic pathways for (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves multi-step processes, including:
Chiral sulfinamide preparation : Using tert-butanesulfinamide as a chiral auxiliary to establish stereochemistry at the sulfur center.
Phosphine ligand coupling : Introducing the diphenylphosphanyl group via nucleophilic substitution or metal-catalyzed cross-coupling.
Stereochemical control : Employing asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution to ensure enantiomeric excess (ee) >98% .
Purification : Chromatographic techniques (HPLC with chiral columns) and crystallization (using solvents like hexane/ethyl acetate mixtures) are critical for removing diastereomeric impurities.
Q. Q2. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Direct methods in SHELXS or SIR97 for phase determination .
- Refinement : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
- Validation : Check for R-factor convergence (target < 0.05) and CIF file integrity using PLATON or Olex2 .
Q. Q3. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/³¹P NMR to confirm connectivity and detect phosphanyl group coordination shifts.
- Chiral HPLC : Using a Chiralpak IA-3 column (hexane:isopropanol = 90:10) to verify enantiomeric excess.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₃₃NOPS: 468.1834).
- Polarimetry : Specific rotation measurements ([α]D²⁵) to validate optical activity .
Advanced Research Questions
Q. Q4. How does the diphenylphosphanyl group influence the compound’s coordination behavior in transition-metal catalysis?
Methodological Answer: The diphenylphosphanyl moiety acts as a hemilabile ligand , enabling dynamic binding to metals (e.g., Pd, Rh).
- Catalytic applications : In asymmetric hydrogenation, the P-center coordinates to the metal, while the sulfinamide stabilizes transition states via non-covalent interactions (e.g., hydrogen bonding).
- Experimental validation :
- X-ray absorption spectroscopy (XAS) : To study metal-ligand bond lengths.
- Kinetic studies : Monitor reaction rates under varying ligand:metal ratios to determine optimal stoichiometry .
Q. Q5. How can researchers resolve contradictions in reported catalytic activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Solvent effects : Polar solvents (e.g., DMF) may stabilize ionic intermediates, altering turnover frequency (TOF).
- Metal impurities : Trace Pd(0) in Pd(II) precursors can skew results. Use ICP-MS to quantify metal content.
- Substrate scope limitations : Test activity across diverse substrates (e.g., α,β-unsaturated esters vs. ketones).
- Statistical analysis : Apply multivariate regression to identify variables (temperature, pressure) with the strongest correlation to catalytic efficiency .
Q. Q6. What strategies mitigate degradation of this compound under oxidative conditions?
Methodological Answer:
- Stabilization techniques :
- Add antioxidants (e.g., BHT at 0.1 wt%) to quench free radicals.
- Store under inert atmosphere (Argon) at -20°C in amber vials.
- Degradation analysis :
Q. Q7. How can computational modeling predict the compound’s reactivity in novel reaction systems?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and predict regioselectivity.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Machine learning : Train models on existing catalytic data to forecast TOF or ee in untested reactions .
Safety and Handling
Q. Q8. What precautions are critical when handling this compound in oxygen-sensitive reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
